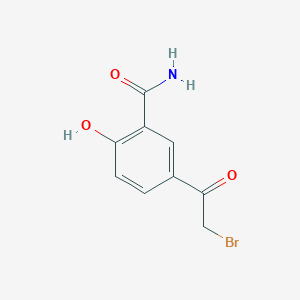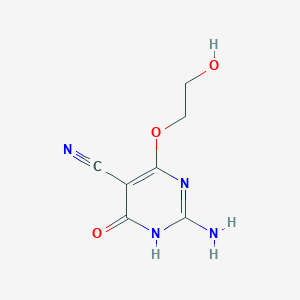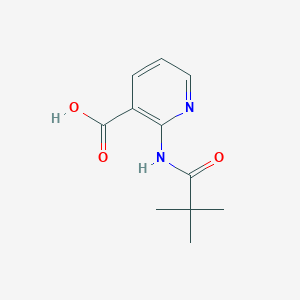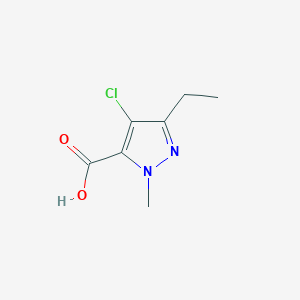
3,5-dibromo-6,7-dihydro-5H-1,2-benzoxazol-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-dibromo-6,7-dihydro-5H-1,2-benzoxazol-4-one, also known as DBDO, is a heterocyclic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and material science. DBDO is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 365.95 g/mol.
Wirkmechanismus
The mechanism of action of 3,5-dibromo-6,7-dihydro-5H-1,2-benzoxazol-4-one involves the inhibition of various enzymes and proteins that are essential for the growth and survival of cancer cells and bacteria. 3,5-dibromo-6,7-dihydro-5H-1,2-benzoxazol-4-one has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Inhibition of this enzyme leads to DNA damage and cell death. 3,5-dibromo-6,7-dihydro-5H-1,2-benzoxazol-4-one has also been found to inhibit the activity of bacterial DNA gyrase, an enzyme that is essential for bacterial DNA replication. Inhibition of this enzyme leads to bacterial cell death.
Biochemische Und Physiologische Effekte
3,5-dibromo-6,7-dihydro-5H-1,2-benzoxazol-4-one has been found to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 3,5-dibromo-6,7-dihydro-5H-1,2-benzoxazol-4-one induces apoptosis, a programmed cell death process, in cancer cells. 3,5-dibromo-6,7-dihydro-5H-1,2-benzoxazol-4-one has also been found to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. In vivo studies have shown that 3,5-dibromo-6,7-dihydro-5H-1,2-benzoxazol-4-one exhibits antitumor activity in animal models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3,5-dibromo-6,7-dihydro-5H-1,2-benzoxazol-4-one in lab experiments is its high purity and stability, which allows for accurate and reproducible results. 3,5-dibromo-6,7-dihydro-5H-1,2-benzoxazol-4-one is also readily available and relatively inexpensive, which makes it an attractive compound for research. However, one limitation of using 3,5-dibromo-6,7-dihydro-5H-1,2-benzoxazol-4-one in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are many potential future directions for research on 3,5-dibromo-6,7-dihydro-5H-1,2-benzoxazol-4-one. One area of interest is the development of 3,5-dibromo-6,7-dihydro-5H-1,2-benzoxazol-4-one-based drugs for the treatment of cancer and bacterial infections. Another area of interest is the use of 3,5-dibromo-6,7-dihydro-5H-1,2-benzoxazol-4-one as a fluorescent probe for the detection of biomolecules such as DNA and proteins. Additionally, 3,5-dibromo-6,7-dihydro-5H-1,2-benzoxazol-4-one could be used as a building block for the synthesis of new materials with unique properties. Further research is needed to fully explore the potential applications of 3,5-dibromo-6,7-dihydro-5H-1,2-benzoxazol-4-one in various fields of scientific research.
Synthesemethoden
The synthesis of 3,5-dibromo-6,7-dihydro-5H-1,2-benzoxazol-4-one can be achieved through various methods, including the reaction of 2-amino-4,5-dibromobenzoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. Another method involves the reaction of 2-amino-4,5-dibromobenzoic acid with phosgene in the presence of a base such as triethylamine. These methods have been successfully used to synthesize 3,5-dibromo-6,7-dihydro-5H-1,2-benzoxazol-4-one with high yields and purity.
Wissenschaftliche Forschungsanwendungen
3,5-dibromo-6,7-dihydro-5H-1,2-benzoxazol-4-one has been extensively studied for its potential applications in various fields of scientific research. In medicine, 3,5-dibromo-6,7-dihydro-5H-1,2-benzoxazol-4-one has been found to exhibit antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and liver cancer. 3,5-dibromo-6,7-dihydro-5H-1,2-benzoxazol-4-one has also been shown to have antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Eigenschaften
CAS-Nummer |
139163-12-5 |
|---|---|
Produktname |
3,5-dibromo-6,7-dihydro-5H-1,2-benzoxazol-4-one |
Molekularformel |
C7H5Br2NO2 |
Molekulargewicht |
294.93 g/mol |
IUPAC-Name |
3,5-dibromo-6,7-dihydro-5H-1,2-benzoxazol-4-one |
InChI |
InChI=1S/C7H5Br2NO2/c8-3-1-2-4-5(6(3)11)7(9)10-12-4/h3H,1-2H2 |
InChI-Schlüssel |
QMGAVAMITASBBR-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C(=O)C1Br)C(=NO2)Br |
Kanonische SMILES |
C1CC2=C(C(=O)C1Br)C(=NO2)Br |
Synonyme |
3,5-DHBAO 3,5-dibromo-6,7-dihydro-1,2-benzisoxazol-4-(5H)-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(Bicyclo[2.2.1]heptan-1-yl)-2-pentanol](/img/structure/B144634.png)










![(3R,7aS)-7a-methyl-3-phenyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]oxazol-5-one](/img/structure/B144666.png)
